molecular formula C13H7F3O2 B6364022 2-(3,5-Difluorophenyl)-5-fluorobenzoic acid CAS No. 1184104-43-5

2-(3,5-Difluorophenyl)-5-fluorobenzoic acid

Cat. No.: B6364022
CAS No.: 1184104-43-5
M. Wt: 252.19 g/mol
InChI Key: UFZJYEAKAWCBPG-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-5-fluorobenzoic acid is an aromatic compound characterized by the presence of fluorine atoms on both the phenyl and benzoic acid rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)-5-fluorobenzoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of 3,5-difluorophenylboronic acid with a suitable halogenated benzoic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic compounds, while oxidation and reduction reactions can produce corresponding carboxylic acid derivatives or alcohols .

Scientific Research Applications

2-(3,5-Difluorophenyl)-5-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(3,5-Difluorophenyl)-5-fluorobenzoic acid exerts its effects is primarily through its interactions with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and result in desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Difluorophenyl)-5-fluorobenzoic acid is unique due to the specific positioning of fluorine atoms on both the phenyl and benzoic acid rings. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(3,5-difluorophenyl)-5-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-8-1-2-11(12(6-8)13(17)18)7-3-9(15)5-10(16)4-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZJYEAKAWCBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680802
Record name 3',4,5'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184104-43-5
Record name 3',4,5'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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